molecular formula C12H12FNO3S2 B12130093 [(4-Fluoro-2-methoxyphenyl)sulfonyl](2-thienylmethyl)amine

[(4-Fluoro-2-methoxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B12130093
M. Wt: 301.4 g/mol
InChI Key: XGTQBYDAHLOSKV-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a fluorinated methoxyphenyl ring and a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorinated methoxyphenyl ring and thienylmethylamine moiety may also contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

(4-Fluoro-2-methoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12FNO3S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-fluoro-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO3S2/c1-17-11-7-9(13)4-5-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3

InChI Key

XGTQBYDAHLOSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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